molecular formula C9H13ClN4 B1368221 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine CAS No. 27464-17-1

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine

Cat. No. B1368221
CAS RN: 27464-17-1
M. Wt: 212.68 g/mol
InChI Key: VGTMXNQTGZLFFW-UHFFFAOYSA-N
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Description

3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine is a chemical compound with the molecular formula C9H13ClN4 and a molecular weight of 212.68 . It is mainly used in scientific research.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a 4-methylpiperazine group .

Scientific Research Applications

1. Structural and Theoretical Studies

Pyridazine derivatives, including 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine, have been extensively studied for their structural properties. For instance, Sallam et al. (2021) synthesized and characterized triazole pyridazine derivatives, analyzing their crystal structure and performing Density Functional Theory (DFT) calculations. They found significant theoretical and experimental harmony in the structures of these compounds (Sallam et al., 2021). Another study by the same authors in 2021 focused on the structural analysis, DFT calculations, and Hirshfeld surface studies of similar pyridazine derivatives (Sallam et al., 2021).

2. Pharmacological Investigations

This compound has been referenced in pharmacological studies. For example, Druey et al. (1954) described the synthesis of various pyridazines, including 4-methyl-pyridazines, for pharmacological investigations, particularly for their anticonvulsive properties (Druey et al., 1954).

3. Application in Corrosion Inhibition

This compound derivatives have shown potential in corrosion inhibition. Olasunkanmi et al. (2018) tested various 6-substituted 3-chloropyridazine derivatives for their ability to inhibit mild steel corrosion in hydrochloric acid solutions. They found that these derivatives exhibit mixed-type inhibition properties, effectively inhibiting both oxidative and reductive reactions involved in the corrosion process (Olasunkanmi et al., 2018).

4. Agricultural Applications

In agriculture, pyridazine and its derivatives, including this compound, have applications as insecticides, herbicides, and plant growth regulators. Sallam et al. (2022) synthesized a novel pyridazine derivative and conducted a docking study against the fungus Fusarium oxysporum, highlighting its potential use in agriculture (Sallam et al., 2022).

5. Antimicrobial Activity

Studies have explored the antimicrobial potential of pyridazine derivatives. Foks et al. (2005) investigated new pyrazine and pyridine derivatives, including those based on 3-chloropyridazine, for their antibacterial activity. They found these compounds to exhibit significant activity against various bacterial strains (Foks et al., 2005).

6. Antidiabetic Drug Development

This compound-based compounds have also been evaluated for their potential in antidiabetic drug development. Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for Dipeptidyl peptidase-4 (DPP-4) inhibition, showing promise as anti-diabetic medications (Bindu et al., 2019).

properties

IUPAC Name

3-chloro-6-(4-methylpiperazin-1-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTMXNQTGZLFFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427764
Record name 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27464-17-1
Record name 3-Chloro-6-(4-methylpiperazin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 25-mL single-neck round bottomed flask equipped with a magnetic stirrer was purged with nitrogen and charged with 3,6-dichloropyridazine (1.49 g, 10.0 mmol) and N-methylpiperazine (1.17 g, 11.7 mmol), and the flask was placed in an oil bath, which was heated to 100° C. After 1.5 h the flask was cooled to room temperature, and the resulting cake was crushed and triturated with acetonitrile (10 mL). The suspension was filtered, and the filter cake was mixed with 10% aqueous potassium carbonate (15 mL). The resulting mixture was extracted with MtBE (2×35 mL). The organic extracts were combined, dried over sodium sulfate and filtered. The filtrate was evaporated under reduced pressure to afford a 60% yield (1.27 g) of 122e as a white solid: mp 106-107° C.; 1H NMR (300 MHz, CDCl3) δ 7.20 (d, 1H, J=9.5 Hz), 6.89 (d, 1H, J=9.6 Hz), 3.65 (t, 4H, J=5.1 Hz), 2.53 (t, 4H, J=5.1 Hz), 2.35 (s, 3H); MS (ESI+) m/z 213.1 (M+H).
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Yield
60%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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